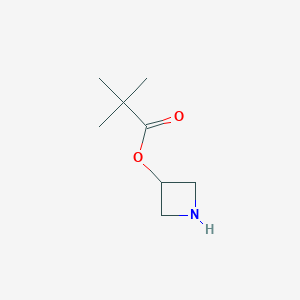
Azetidin-3-yl 2,2-dimethylpropanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Azetidin-3-yl pivalate is a chemical compound belonging to the class of azetidines, which are four-membered nitrogen-containing heterocycles. Azetidines are known for their significant ring strain, which imparts unique reactivity and stability characteristics. Azetidin-3-yl pivalate is of interest in various fields, including organic synthesis, medicinal chemistry, and materials science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of azetidin-3-yl pivalate typically involves the alkylation of azetidine derivatives. One common method is the reaction of azetidine with pivaloyl chloride in the presence of a base such as triethylamine. This reaction proceeds under mild conditions and yields azetidin-3-yl pivalate as the primary product .
Industrial Production Methods
Industrial production of azetidin-3-yl pivalate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain high-purity azetidin-3-yl pivalate .
Analyse Chemischer Reaktionen
Types of Reactions
Azetidin-3-yl pivalate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring, leading to the formation of various substituted azetidines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce various azetidine derivatives .
Wissenschaftliche Forschungsanwendungen
Azetidin-3-yl pivalate has several scientific research applications:
Wirkmechanismus
The mechanism of action of azetidin-3-yl pivalate involves its interaction with specific molecular targets and pathways. The compound’s ring strain and reactivity allow it to participate in various chemical reactions, leading to the formation of biologically active molecules. These molecules can interact with enzymes, receptors, and other cellular components, modulating their activity and exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Azetidin-3-yl pivalate can be compared with other similar compounds, such as:
Azetidine-2-carboxylic acid: A natural product with biological activity, used as a building block in peptide synthesis.
Azetidin-3-one: A precursor in the synthesis of various azetidine derivatives.
Azetidine-3-carboxylic acid: An analogue of β-proline, used in the synthesis of small peptides.
Azetidin-3-yl pivalate is unique due to its specific reactivity and the presence of the pivalate group, which imparts distinct chemical and biological properties.
Eigenschaften
CAS-Nummer |
519188-46-6 |
|---|---|
Molekularformel |
C8H15NO2 |
Molekulargewicht |
157.21 g/mol |
IUPAC-Name |
azetidin-3-yl 2,2-dimethylpropanoate |
InChI |
InChI=1S/C8H15NO2/c1-8(2,3)7(10)11-6-4-9-5-6/h6,9H,4-5H2,1-3H3 |
InChI-Schlüssel |
YLNBMEMYNHPLEC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)C(=O)OC1CNC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


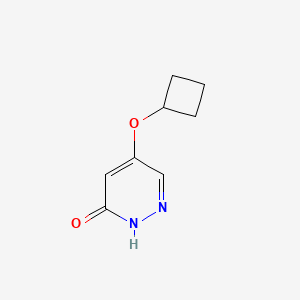

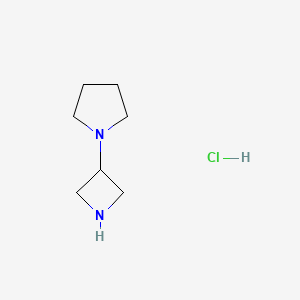
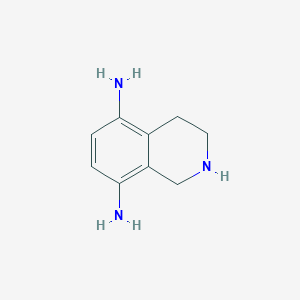
![3-Chloro-5,6,7,8-tetrahydroimidazo[1,2-a]pyridine](/img/structure/B15071846.png)
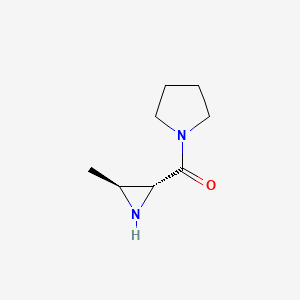

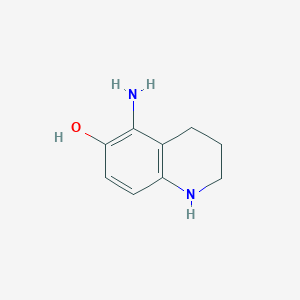
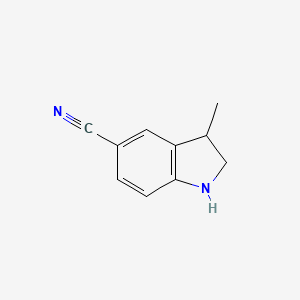
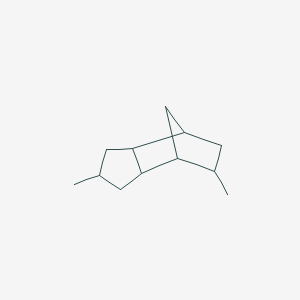
![2-Methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridin-3(3aH)-one](/img/structure/B15071876.png)

![1,5,6,7-Tetrahydroindeno[5,6-d]imidazole](/img/structure/B15071905.png)
![1h-Furo[3,2-g]indazole](/img/structure/B15071913.png)
